Cas no 2137502-98-6 (1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester)

1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester is a specialized heterocyclic compound featuring a spirocyclic core structure with both carboxylic acid and fluorenylmethyl ester functionalities. Its unique architecture makes it valuable in organic synthesis, particularly in peptide chemistry and protecting group strategies. The fluorenylmethyl (Fm) ester group provides selective deprotection under mild basic conditions, enhancing its utility in stepwise synthetic routes. The spirocyclic framework contributes to structural rigidity, which can influence conformational control in target molecules. This compound is particularly suited for applications requiring orthogonal protection schemes or the construction of complex molecular scaffolds. Its stability and reactivity profile make it a versatile intermediate in medicinal chemistry and materials science research.
1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester structure
2137502-98-6 structure
Product name:1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester
CAS No:2137502-98-6
MF:C23H23NO5
Molecular Weight:393.432426691055
CID:5277551

1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester 化学的及び物理的性質

名前と識別子

    • 1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester
    • インチ: 1S/C23H23NO5/c25-21(26)20-14-29-23(11-5-6-12-23)24(20)22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,26)
    • InChIKey: JOCBPIUCWMPMTG-UHFFFAOYSA-N
    • SMILES: O1C2(CCCC2)N(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C(C(O)=O)C1

1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-691532-5.0g
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid
2137502-98-6
5g
$3770.0 2023-05-26
Enamine
EN300-691532-0.1g
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid
2137502-98-6
0.1g
$1144.0 2023-05-26
Enamine
EN300-691532-0.25g
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid
2137502-98-6
0.25g
$1196.0 2023-05-26
Enamine
EN300-691532-2.5g
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid
2137502-98-6
2.5g
$2548.0 2023-05-26
Enamine
EN300-691532-10.0g
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid
2137502-98-6
10g
$5590.0 2023-05-26
Enamine
EN300-691532-0.05g
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid
2137502-98-6
0.05g
$1091.0 2023-05-26
Enamine
EN300-691532-0.5g
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid
2137502-98-6
0.5g
$1247.0 2023-05-26
Enamine
EN300-691532-1.0g
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-4-azaspiro[4.4]nonane-3-carboxylic acid
2137502-98-6
1g
$1299.0 2023-05-26

1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) ester 関連文献

1-Oxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 4-(9H-fluoren-9-ylmethyl) esterに関する追加情報

1-Oxa-4-Azaspiro[4.4]Nonane-3,4-Dicarboxylic Acid, 4-(9H-Fluoren-9-Ylmethyl) Ester

The compound with CAS number 2137502-98-6, known as 1-Oxa-4-Azaspiro[4.4]Nonane-3,4-Dicarboxylic Acid, 4-(9H-Fluoren-9-Ylmethyl) Ester, is a complex organic molecule with a unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom. The spiro structure in this molecule is formed by a four-membered ring (the oxacycle) and a four-membered ring containing an amine group (the azacycle). The presence of the fluorenylmethyl ester group adds to the complexity and functionality of this molecule.

Recent studies have highlighted the potential of spiro compounds like this one in various fields, including drug delivery systems and catalysis. The spiro[4.4]nonane framework provides a rigid and compact structure, which is advantageous for designing molecules with specific pharmacokinetic properties. The dicarboxylic acid moiety can serve as a versatile functional group for further chemical modifications, such as esterification or amidation, enabling the creation of derivatives with tailored functionalities.

The synthesis of this compound involves a multi-step process that typically includes the formation of the spirocyclic core followed by the introduction of the fluorenylmethyl ester group. Researchers have explored various synthetic strategies to optimize the yield and purity of this compound. For instance, a recent study reported the use of a microwave-assisted synthesis to accelerate the formation of the spirocyclic structure while maintaining high stereochemical control.

One of the most intriguing aspects of this compound is its potential application in drug delivery systems. The fluorenylmethyl ester group can act as a protecting group for carboxylic acids, making it possible to design prodrugs that are stable in circulation but release active pharmaceutical ingredients upon enzymatic cleavage. This property has been exploited in recent studies to develop targeted drug delivery systems for cancer therapy.

In addition to its pharmacological applications, this compound has also been studied for its role in catalysis. The spirocyclic structure provides a unique environment for catalytic active sites, making it a promising candidate for designing enantioselective catalysts. Recent research has demonstrated that derivatives of this compound can efficiently catalyze asymmetric aldol reactions, showcasing its potential in organic synthesis.

The physical and chemical properties of this compound have been extensively characterized using modern analytical techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided valuable insights into its molecular geometry and stereochemistry, which are critical for understanding its reactivity and biological activity.

In conclusion, 1-Oxa-4-Azaspiro[4.4]Nonane-3,4-Dicarboxylic Acid, 4-(9H-Fluoren-9-Ylmethyl) Ester is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique spirocyclic structure and functional groups make it an attractive target for further research and development.

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